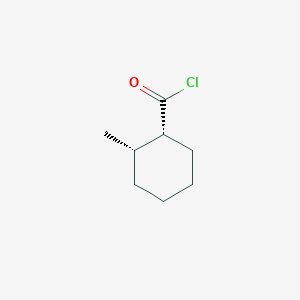
Cyclohexanecarbonyl chloride, 2-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonyl chloride, 2-methyl-, cis- is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a carbonyl chloride group is attached to the cyclohexane ring, and a methyl group is positioned at the 2nd carbon in the cis configuration. This compound is used as an intermediate in organic synthesis and has applications in various chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 2-methyl-, cis- can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclohexanecarboxylic acid is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound along with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarbonyl chloride, 2-methyl-, cis- follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of thionyl chloride and the efficient collection of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonyl chloride, 2-methyl-, cis- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolysis occurs readily in the presence of water.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Cyclohexanecarboxylic Acid: Formed from hydrolysis.
Cyclohexanol: Formed from reduction.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonyl chloride, 2-methyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanecarbonyl chloride, 2-methyl-, cis- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the cyclohexanecarbonyl group into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the methyl group at the 2nd position.
Cyclohexanecarboxylic acid chloride: Another name for cyclohexanecarbonyl chloride.
Cyclohexanoyl chloride: Similar structure but without the methyl group.
Uniqueness
Cyclohexanecarbonyl chloride, 2-methyl-, cis- is unique due to the presence of the methyl group at the 2nd position in the cis configuration. This structural feature can influence its reactivity and the properties of the compounds derived from it, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
13064-91-0 |
|---|---|
Fórmula molecular |
C8H13ClO |
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
(1R,2S)-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
KGMWXVAUXAJKIV-NKWVEPMBSA-N |
SMILES isomérico |
C[C@H]1CCCC[C@H]1C(=O)Cl |
SMILES canónico |
CC1CCCCC1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


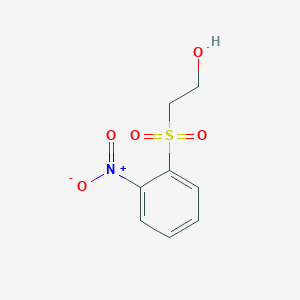
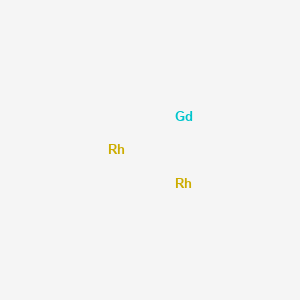

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)


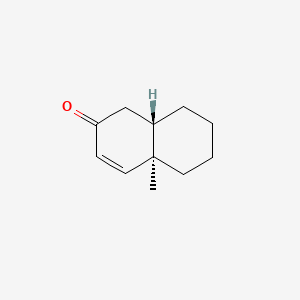
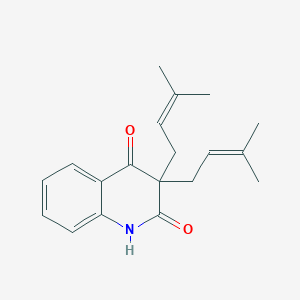
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
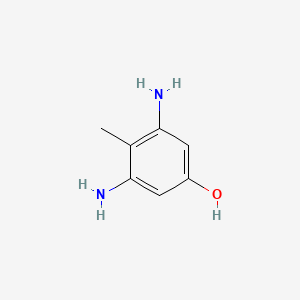
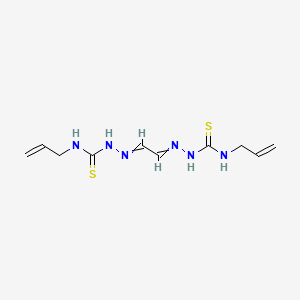


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
